molecular formula C10H11NOS2 B2862295 3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 68192-56-3

3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2862295
CAS No.: 68192-56-3
M. Wt: 225.32
InChI Key: RERQKHGHVWXMAV-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one (CAS: 68192-56-3) is a heterocyclic enone derivative with the molecular formula C₁₀H₁₁NOS₂ and a molecular weight of 225.324 g/mol . Its structure features a pyridin-3-yl group at the 1-position and two methylsulfanyl (SCH₃) substituents at the 3,3-positions of the propenone backbone. This compound is a key precursor in synthesizing fused heterocycles, such as pyridine–pyrimidine hybrids and fluorescence probes, due to its reactive α,β-unsaturated ketone moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-13-10(14-2)6-9(12)8-4-3-5-11-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQKHGHVWXMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CN=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for α,β-Unsaturated Dithioenones

The synthesis of 3,3-bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one falls under the broader category of α,β-unsaturated ketones functionalized with thioether groups. These compounds are typically synthesized via a two-step mechanism involving (1) the generation of a dithiolated enolate intermediate and (2) alkylation with methylating agents.

Reaction Mechanism Overview

The process begins with the deprotonation of a ketone substrate (e.g., 1-(pyridin-3-yl)ethan-1-one) using a strong base (potassium tert-butoxide) in anhydrous tetrahydrofuran (THF). Subsequent treatment with carbon disulfide (CS₂) generates a disodium dithiolate intermediate, which undergoes electrophilic alkylation with methyl iodide to yield the target dithioenone. This method ensures high regioselectivity and avoids polymerization side reactions common in enone syntheses.

Stepwise Preparation of this compound

Reagents and Stoichiometry

The synthesis employs the following reagents in stoichiometrically optimized ratios:

  • 1-(Pyridin-3-yl)ethan-1-one : 4.5 mmol (545.1 mg)
  • Potassium tert-butoxide : 31 mmol (3.479 g)
  • Carbon disulfide : 13.5 mmol (1.027 g)
  • Methyl iodide : 10.8 mmol (1.532 g)
Table 1: Reagent Quantities and Reaction Conditions
Reagent Quantity Molar Ratio Role
1-(Pyridin-3-yl)ethan-1-one 545.1 mg 1.0 eq Substrate
Potassium tert-butoxide 3.479 g 6.9 eq Base
Carbon disulfide 1.027 g 3.0 eq Sulfur source
Methyl iodide 1.532 g 2.4 eq Alkylating agent
Anhydrous THF 8.5 mL Solvent

Synthetic Procedure

  • Deprotonation and Dithiolate Formation :
    A solution of potassium tert-butoxide in dry THF (3.5 mL) is cooled to 0°C under nitrogen. A mixture of 1-(pyridin-3-yl)ethan-1-one and carbon disulfide in THF (5 mL) is added dropwise, resulting in a reddish suspension indicative of disodium dithiolate formation. The reaction is stirred at 0°C for 2 hours.

  • Methylation :
    Methyl iodide (2.4 equivalents) in THF (2.5 mL) is introduced to the dithiolate suspension. The mixture is warmed to room temperature and stirred overnight, facilitating complete alkylation.

  • Workup and Isolation :
    The reaction is quenched with crushed ice (50 g), and the product is extracted with ethyl acetate (3 × 50 mL). Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization or column chromatography.

Analytical Characterization

Spectroscopic Data

The compound is characterized by 1H NMR , 13C NMR , and 19F NMR (for fluorinated analogs). Key spectral features include:

Table 2: NMR Data for this compound
Spectroscopy δ (ppm) Assignment
1H NMR 8.94 (s, 1H), 8.60–8.58 (m, 1H) Pyridinyl H2 and H4
7.91–7.89 (m, 1H) Pyridinyl H5
7.45–7.43 (m, 1H) Pyridinyl H6
6.24 (s, 1H) Enone β-H
2.53 (s, 6H) Methylsulfanyl groups
13C NMR 192.9, 163.5 Carbonyl (C=O) and α-C
149.8, 136.2, 123.7 Pyridinyl carbons
113.0 β-C (enone)
17.2, 14.8 Methylsulfanyl carbons

Yield and Purity

The reported yield for this method is 60% (605.7 mg from 4.5 mmol substrate), with a purity >95% confirmed by thin-layer chromatography (TLC) and elemental analysis.

Comparative Analysis with Structural Analogs

Substituent Effects on Reaction Efficiency

The electronic nature of the aryl group significantly impacts reaction kinetics and yields. For example:

  • Electron-deficient aryl groups (e.g., 4-chlorophenyl) exhibit faster dithiolate formation due to enhanced ketone acidity, yielding 79% product.
  • Electron-rich systems (e.g., 4-methylthiophenyl) require extended reaction times but achieve comparable yields (80%).
Table 3: Yield Comparison of Selected Dithioenones
Aryl Substituent Yield (%) Reaction Time (h)
Pyridin-3-yl 60 12
4-Chlorophenyl 79 10
4-Methylthiophenyl 80 14
Naphthalen-2-yl 34 18

Critical Considerations in Synthesis

Solvent and Temperature Optimization

  • Anhydrous THF is essential to prevent hydrolysis of the dithiolate intermediate.
  • Low-temperature initiation (0°C) minimizes side reactions, while gradual warming ensures complete alkylation.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one is versatile in its chemical behavior:

  • Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction processes might target the carbonyl or sulfanyl groups, using agents like sodium borohydride.

  • Substitution: : The pyridine ring can participate in nucleophilic substitution, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Base catalysts like sodium hydride or potassium tert-butoxide.

Major Products

  • Oxidized derivatives such as sulfoxides and sulfones.

  • Reduced forms potentially with alcohol or alkane functionalities.

  • Substituted products with varied substituents on the pyridine ring.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one has found utility across various scientific domains:

  • Chemistry: : As a ligand in coordination chemistry, facilitating the formation of metal complexes.

  • Medicine: : Investigation into pharmacological activities, particularly anti-inflammatory or antimicrobial effects.

  • Industry: : Utilized in the synthesis of specialty chemicals and intermediates for more complex organic compounds.

Mechanism of Action

The effects of 3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one are largely driven by:

  • Molecular Interactions: : The pyridine nitrogen can coordinate with metal ions or active sites in enzymes.

  • Pathways Involved: : Potential inhibition of enzymatic activity through interaction with sulfur-containing functional groups, disrupting normal biological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents at the 1- and 3,3-positions. These variations significantly influence their physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Pyridin-2-yl vs. Pyridin-3-yl Derivatives

  • Pyridin-2-yl Analog: 3,3-Bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one (CAS: Not explicitly listed) is used to synthesize pyridine–pyrimidine fluorescence probes. In a one-pot reaction with guanidine carbonate, it forms a pyridine–pyrimidine hybrid (29% yield), which exhibits selective cadmium(II) sensing in cells .
  • The positional isomerism of the pyridine nitrogen likely alters electronic properties, affecting binding affinity in coordination chemistry .

Aryl-Substituted Analogs

a) 4-Nitrophenyl Derivative
  • Structure: 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: Not listed; C₁₁H₁₁NO₃S₂, M = 269.33 g/mol) .
  • Key Data: Crystal Structure: Triclinic (space group P1), with shortened C–S bonds (1.746–1.750 Å) due to π–d interactions . Dihedral Angle: 35.07° between the 4-nitrophenyl group and the propenone backbone, influencing molecular packing . Applications: Precursor for heterocyclic ketene aminals, with intermolecular C–H⋯S/O hydrogen bonds stabilizing the crystal lattice .
b) Phenyl and Halogen-Substituted Derivatives
  • Phenyl Derivative : 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS: 13636-88-9; C₁₁H₁₂OS₂, M = 224.34 g/mol) has a melting point of 95°C and a predicted boiling point of 336.3°C .
  • Halogen Derivatives: 2-Chlorophenyl: 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (C₁₁H₁₁ClOS₂, M = 258.79 g/mol) lacks reported melting/boiling points but is used in organic synthesis .

Substituent Effects on Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Application/Property
Target Compound (Pyridin-3-yl) Pyridin-3-yl 225.32 Not reported Heterocycle precursor
Pyridin-2-yl Analog Pyridin-2-yl ~225.32 Not reported Fluorescence probe synthesis
4-Nitrophenyl Derivative 4-Nitrophenyl 269.33 435–437 Crystal engineering
Phenyl Derivative Phenyl 224.34 95 Organic synthesis intermediate
4-Fluorophenyl Derivative 4-Fluorophenyl ~258.79 Not reported Medicinal chemistry
Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in the 4-nitrophenyl derivative) enhance the electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic additions .

Steric Effects : Bulky substituents (e.g., 4-nitrophenyl) increase dihedral angles, reducing conjugation and altering crystal packing .

Hydrogen Bonding : Methylsulfanyl groups participate in C–H⋯S interactions, stabilizing crystal structures .

Biological Activity

3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one, with the CAS number 68192-56-3, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₁NOS₂
  • Molecular Weight : 225.33 g/mol
  • Structure : The compound features a pyridine ring and a propene backbone with methylthio substituents.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with methylthio reagents under controlled conditions. Various synthetic routes have been explored, leading to compounds that exhibit promising biological activities.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through several mechanisms:

  • Microtubule Destabilization : In studies involving cancer cell lines, this compound demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent .
  • Apoptosis Induction : The compound was shown to enhance caspase-3 activity significantly in breast cancer MDA-MB-231 cells, indicating its role in promoting apoptosis at concentrations as low as 1 μM .
  • Cell Cycle Arrest : Cell cycle analysis revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, further supporting its anticancer potential .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various strains of bacteria. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 1: Breast Cancer Treatment

In a controlled study involving MDA-MB-231 breast cancer cells:

  • Objective : To evaluate the apoptosis-inducing capabilities of the compound.
  • Method : Cells were treated with varying concentrations of the compound.
  • Results : Significant morphological changes were observed at 1 μM, with caspase activation measured at 10 μM showing a 1.33–1.57-fold increase compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antibacterial properties:

  • Objective : To determine the minimum inhibitory concentration (MIC) against common bacterial strains.
  • Results : The compound exhibited MIC values ranging from 5 to 15 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Research Findings Summary Table

Biological ActivityMechanism/OutcomeConcentration (μM)Reference
Anticancer (MDA-MB-231)Microtubule destabilization20
Apoptosis inductionEnhanced caspase activity10
Cell cycle arrestG2/M phase arrestVariable
Antibacterial (S. aureus)Minimum inhibitory concentration5–15

Q & A

Q. Table 1: Representative Synthesis Conditions

AldehydeKetoneBaseSolventYield (%)
Pyridine-3-carbaldehyde3,3-Bis(methylsulfanyl)acetoneNaOHEthanol75

How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for pyridinyl protons (δ 8.5–9.0 ppm), methylsulfanyl groups (δ 2.5–2.7 ppm), and enone carbonyl (δ 190–200 ppm) .
    • IR : Strong C=O stretch (~1650 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX/ORTEP-3) confirms planar enone geometry and bond lengths (C=O: ~1.22 Å; C-S: ~1.78 Å) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R factor0.055
C=O bond length1.22 Å

What are the basic chemical reactions this compound undergoes?

  • Sulfenylation : Reacts with aryl thiols (e.g., p-toluenethiol) under iodine catalysis (15 mol%) in DMAC at 100°C to form α-sulfenylated derivatives (yields: 60–65%) .
  • Iodination : Electrophilic substitution with N-iodosuccinimide (NIS) in DCM yields α-iodo derivatives (93% yield) .

Q. Table 3: Sulfenylation Reaction Outcomes

Thiol ReagentProductYield (%)
p-Toluenethiolα-(p-Tolylthio) derivative64

Advanced Research Questions

How do electronic structure calculations inform the reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G level predicts:

  • Frontier orbitals : HOMO localized on the enone system, LUMO on the pyridinyl ring, indicating nucleophilic attack at the α-carbon .
  • Charge distribution : Electron-withdrawing pyridinyl group enhances electrophilicity at the carbonyl carbon (Mulliken charge: +0.35 e) .

Q. Table 4: DFT-Predicted Electronic Properties

PropertyValue
HOMO-LUMO gap3.8 eV
C=O bond order1.65

What challenges arise in resolving crystallographic disorder in its structure?

Disorder in methylsulfanyl groups or pyridinyl orientation complicates refinement:

  • Mitigation strategies : Use high-resolution data (≤ 0.8 Å), anisotropic displacement parameters, and SHELXL’s PART/SUMP instructions .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry; Rint < 0.05 ensures data quality .

How to address discrepancies in biological activity data across studies?

Variations in antimicrobial/anticancer activity (e.g., IC50 ranges) arise from:

  • Assay conditions : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Solubility factors : DMSO concentration (>0.1% v/v) may artifactually reduce activity .

Q. Table 5: Comparative Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)12.5 ± 1.2
HCT-116 (Colon)18.3 ± 2.1

What are the nonlinear optical (NLO) properties and their implications?

Third-order NLO susceptibility (χ⁽³⁾) measured via Z-scan:

  • Value : ~369 × 10⁻²² m²/V², 185× higher than bromophenyl analogs due to enhanced π-conjugation .
  • Applications : Photonic devices or optical limiting materials .

How does substitution at the pyridinyl position (2- vs. 3-) affect properties?

Pyridin-3-yl derivatives exhibit:

  • Higher dipole moments : 5.2 Debye vs. 4.8 Debye for pyridin-2-yl analogs due to asymmetric charge distribution .
  • Improved bioactivity : Pyridin-3-yl’s hydrogen-bonding capability enhances enzyme inhibition (e.g., COX-2 IC50: 3-yl = 0.8 µM; 2-yl = 1.5 µM) .

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